2-Fluoro-3,4-dimethoxybenzaldehyde
Overview
Description
2-Fluoro-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with enzymes involved in metabolic pathways, particularly those related to aromatic hydrocarbons .
Mode of Action
In the presence of H2O2, LiP can catalyze the C–C cleavage of a propenyl side chain
Biochemical Pathways
Based on its structural similarity to other aromatic compounds, it may be involved in the degradation of lignin and its aromatic derivative compounds .
Pharmacokinetics
Some properties can be inferred from its physicochemical characteristics . It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability.
Result of Action
Given its potential involvement in the degradation of aromatic compounds, it might contribute to the breakdown of these compounds into simpler substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxybenzaldehyde. For instance, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C . Its solubility can also affect its action; it is soluble in water, which can influence its distribution and elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde can be achieved through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Fluoro-3,4-dimethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 2-Fluoro-3,4-dimethoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Fluoro-3,4-dimethoxybenzoic acid.
Reduction: 2-Fluoro-3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluorobenzaldehyde: Lacks the methoxy groups, affecting its solubility and overall reactivity.
4-Fluoro-3-methoxybenzaldehyde: Has only one methoxy group, leading to different chemical properties
Uniqueness
2-Fluoro-3,4-dimethoxybenzaldehyde is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-fluoro-3,4-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBUQQVUWKHCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345310 | |
Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37686-68-3 | |
Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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